2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one
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Overview
Description
This complex compound features a fused heterocyclic structure, combining an imidazo[1,2-a]purine core with a phosphinate moiety and a phenyl group. Let’s break it down:
Imidazo[1,2-a]purine: This bicyclic system is a fusion of an imidazole ring and a purine ring. It’s found in various natural products and pharmaceuticals due to its diverse biological activities.
Phosphinate Moiety: The phosphinate group (P=O) is a bioisostere of phosphate and is often used in drug design.
Phenyl Group: The aromatic phenyl ring contributes to the overall structure.
Chemical Reactions Analysis
The compound may undergo various reactions:
Oxidation: Oxidative processes could modify the phenyl or imidazo[1,2-a]purine moieties.
Reduction: Reduction reactions might target the imidazole or phosphinate groups.
Substitution: Substituents on the phenyl ring could be replaced using appropriate reagents.
Common Reagents: These could include phosphorus-based reagents, halogens, and reducing agents.
Major Products: The specific products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block.
Biology: Explore its interactions with enzymes, receptors, or nucleic acids.
Medicine: Assess its pharmacological properties (e.g., anticancer, antimicrobial).
Industry: Evaluate its use in materials science or catalysis.
Mechanism of Action
The compound’s mechanism likely involves interactions with cellular targets (e.g., enzymes, receptors). Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While direct analogs are scarce, compare it to related imidazo[1,2-a]purines or phosphinate-containing compounds. Highlight its unique features.
Properties
Molecular Formula |
C18H15BrN5O7P |
---|---|
Molecular Weight |
524.2 g/mol |
IUPAC Name |
2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C18H15BrN5O7P/c19-17-21-11-14(24(17)16-12(25)13-10(30-16)7-29-32(27,28)31-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,28) |
InChI Key |
FYTFYLRNLQRROD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)O |
Origin of Product |
United States |
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